(Z)-N-Benzyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine
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Overview
Description
(Z)-N-Benzyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine is a complex organic compound that belongs to the class of imines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Benzyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine typically involves the condensation reaction between benzylamine and a suitable aldehyde or ketone derivative of pyrazole. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Benzyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines.
Scientific Research Applications
(Z)-N-Benzyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-Benzyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione: A compound with similar structural features but different biological activities.
1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones: Another related compound with distinct chemical properties and applications.
Uniqueness
(Z)-N-Benzyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
62921-29-3 |
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Molecular Formula |
C23H19N3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-benzyl-1-phenyl-1-(3-phenylpyrazol-1-yl)methanimine |
InChI |
InChI=1S/C23H19N3/c1-4-10-19(11-5-1)18-24-23(21-14-8-3-9-15-21)26-17-16-22(25-26)20-12-6-2-7-13-20/h1-17H,18H2 |
InChI Key |
YWWCBNKDUZCNCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)N3C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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